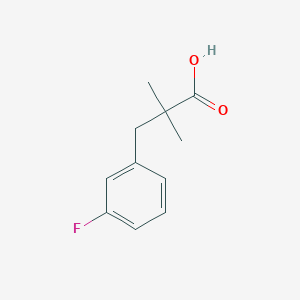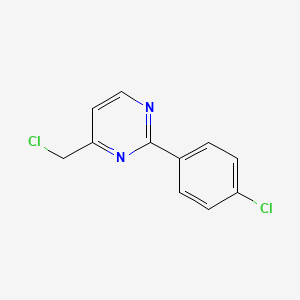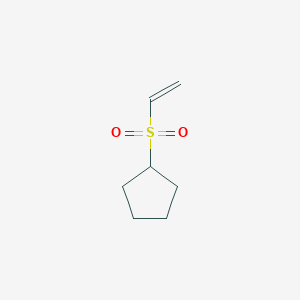
(Ethenesulfonyl)cyclopentane
Overview
Description
(Ethenesulfonyl)cyclopentane is an organic compound with the molecular formula C7H12O2S. It is also known by its IUPAC name, (vinylsulfonyl)cyclopentane . This compound is characterized by the presence of a cyclopentane ring attached to an ethenesulfonyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of (ethenesulfonyl)cyclopentane typically involves the reaction of cyclopentane with ethenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve more efficient catalytic processes to ensure high yield and purity.
Chemical Reactions Analysis
(Ethenesulfonyl)cyclopentane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone products, while reduction can yield sulfides.
Scientific Research Applications
(Ethenesulfonyl)cyclopentane has a wide range of applications in scientific research:
Biology: The compound’s reactivity makes it useful in bioconjugation techniques, where it can be attached to biomolecules for various studies.
Mechanism of Action
The mechanism by which (ethenesulfonyl)cyclopentane exerts its effects is largely dependent on its chemical reactivity. The ethenesulfonyl group is highly reactive and can form covalent bonds with nucleophiles, making it useful in various chemical modifications. The molecular targets and pathways involved include interactions with nucleophilic sites on proteins and other biomolecules, facilitating the formation of stable covalent bonds .
Comparison with Similar Compounds
(Ethenesulfonyl)cyclopentane can be compared with other sulfonyl-containing compounds, such as:
(Methanesulfonyl)cyclopentane: Similar structure but with a methanesulfonyl group instead of an ethenesulfonyl group.
(Benzenesulfonyl)cyclopentane: Contains a benzenesulfonyl group, offering different reactivity and applications.
(Ethenesulfonyl)benzene: Similar ethenesulfonyl group but attached to a benzene ring instead of a cyclopentane ring.
The uniqueness of this compound lies in its combination of the cyclopentane ring and the ethenesulfonyl group, which provides a distinct set of chemical properties and reactivity patterns.
Properties
IUPAC Name |
ethenylsulfonylcyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2S/c1-2-10(8,9)7-5-3-4-6-7/h2,7H,1,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRYYUAJYNSCOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)C1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


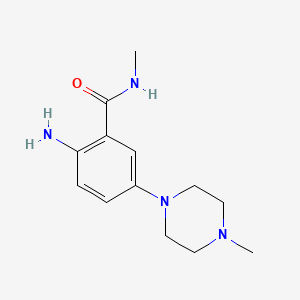
![5-(2-Fluoro-3-methoxyphenyl)-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-2,4(1h,3h)-pyrimidinedione](/img/structure/B1445194.png)

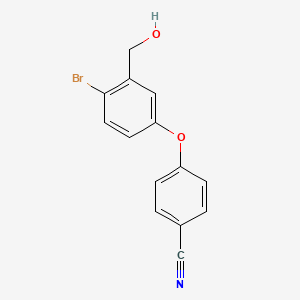

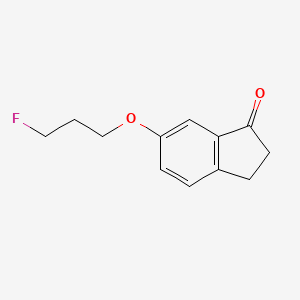

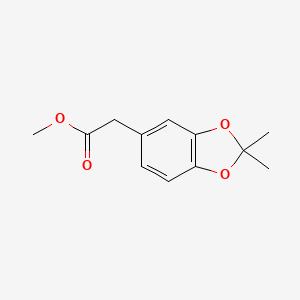
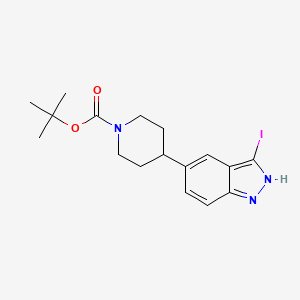
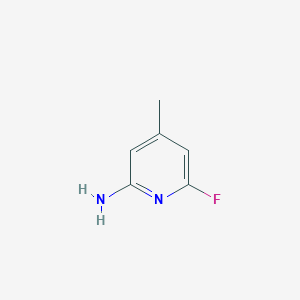
![7-Ethyl-2,7-diazaspiro[3.5]nonane](/img/structure/B1445206.png)
